- Migratory Hydrogenation of Terminal Alkynes by Base/Cobalt Relay CatalysisAngewandte Chemie, 2020, 59(17), 6750-6755,
Cas no 928-91-6 (cis-4-Hexen-1-ol)
cis-4-Hexen-1-ol structure
cis-4-Hexen-1-ol Properties
Names and Identifiers
-
- (Z)-hex-4-en-1-ol
- cis-4-Hexen-1-ol
- Cis-1-Hydroxy-4-Hexene
- (4Z)-4-Hexen-1-ol (ACI)
- 4-Hexen-1-ol, (Z)- (8CI)
- (4Z)-Hex-4-en-1-ol
- cis-4-Hexenol
- Z-Hex-4-en-1-ol
- +Expand
-
- MFCD00148974
- VTIODUHBZHNXFP-IHWYPQMZSA-N
- 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-
- C(CCO)/C=C\C
Computed Properties
- 100.088815
- 1
- 1
- 3
- 100.088815
- 7
- 48.4
- 0
- 0
- 0
- 1
- 0
- 1
- 1.2
- 0
- 20.2
Experimental Properties
- 1.33500
- 20.23000
- 1.443
- 158°C(lit.)
- 46°C
- Not determined
- Stable. Flammable. May be air-sensitive. Incompatible with strong oxidizing agents.
- Not determined
- 0.857
cis-4-Hexen-1-ol Price
cis-4-Hexen-1-ol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether , Toluene ; 15 min, rt
1.2 Solvents: Toluene ; 5 min, 20 °C; 20 °C → 50 °C; 4 h, 50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Toluene ; 5 min, 20 °C; 20 °C → 50 °C; 4 h, 50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Cis unsaturated esters production for fragrance compositions, European Patent Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Toluene ; 20 min, rt
1.2 overnight, 90 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 overnight, 90 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/PyridineJournal of Organic Chemistry, 2011, 76(4), 1031-1044,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt; 30 min, rt
1.2 Reagents: Ethyl acetate ; rt
1.2 Reagents: Ethyl acetate ; rt
Reference
- Unsaturated C18 fatty acids and their uses in therapy, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Methylmagnesium bromide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether , Toluene
Reference
- Enantioselective ring construction with control of side-chain stereochemistry. Synthesis of (+)-isoneonepetalactoneJournal of Organic Chemistry, 1988, 53(13), 2984-90,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Hexamethylphosphoramide ; 20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 8 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 8 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Asymmetric iodocyclization catalyzed by salen-CrIIICl: its synthetic application to swainsonineChemistry - A European Journal, 2008, 14(3), 1023-1028,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Hexamethylphosphoramide ; 0 °C; 20 min, rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 8 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 8 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Catalytic Enantioselective Iodocyclization of γ-Hydroxy-cis-alkenesJournal of the American Chemical Society, 2003, 125(51), 15748-15749,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Toluene
Reference
- Enantioselective Pd(II)-Catalyzed Aerobic Oxidative Amidation of Alkenes and Insights into the Role of Electronic Asymmetry in Pyridine-Oxazoline LigandsOrganic Letters, 2011, 13(11), 2830-2833,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Quinoline , Hydrogen Catalysts: Calcium carbonate , Palladium Solvents: Pentane
Reference
- Seven-membered ring synthesis based on arene olefin cycloadditions. Part IX. The total synthesis of (±)-rudmollinTetrahedron Letters, 1986, 27(17), 1857-60,
Synthetic Circuit 11
Reaction Conditions
Reference
- [2.2.1]-Bicyclic systems relevant to synthetic studies on CP-225,917-use of a new silylated cyclopentadieneTetrahedron, 2004, 60(19), 4205-4221,
Synthetic Circuit 12
Reaction Conditions
Reference
- An efficient approach to the azaspirocyclic structure of halichlorine and pinnaic acidTetrahedron Letters, 1999, 40(45), 7921-7924,
Synthetic Circuit 13
Reaction Conditions
Reference
- Regiochemistry and stereochemistry of intramolecular [2+2] photocycloaddition of carbon-carbon double bonds to cyclohexenonesJournal of Organic Chemistry, 1991, 56(14), 4537-43,
Synthetic Circuit 14
Reaction Conditions
Reference
- Synthetically useful dianions via reductive lithiation of tetrahydrofurans by aromatic radical anionsJournal of the American Chemical Society, 1991, 113(5), 1866-7,
Synthetic Circuit 15
Reaction Conditions
Reference
- β-Halo ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted-3-halotetrahydropyrans and -furansJournal of the Chemical Society, 1985, (9), 1983-95,
Synthetic Circuit 16
Reaction Conditions
Reference
- Pheromones. XXXII. Synthons for the preparation of bisolefinic Lepidoptera pheromonesLiebigs Annalen der Chemie, 1981, (9), 1705-20,
Synthetic Circuit 17
Reaction Conditions
Reference
- Remote functionalization by ferrous ion-cupric ion induced decomposition of alkyl hydroperoxidesTetrahedron, 1979, 35(17), 2021-6,
Synthetic Circuit 18
Reaction Conditions
Reference
- Stereoselective syntheses of the isomeric 5,10-pentadecadienalsHelvetica Chimica Acta, 1977, 60(4), 1161-74,
Synthetic Circuit 19
Reaction Conditions
Reference
- Reduction of α,β-γ,δ-unsaturated alcohols by lithium aluminum hydrideBulletin de la Societe Chimique de France, 1975, 2639, 2639-42,
Synthetic Circuit 20
Reaction Conditions
Reference
- Radical cyclizations. XXV. Steric inhibition in formation of a six carbon ring in the cyclization of δ,ε ethylenic radicalsTetrahedron, 1975, 31(15), 1737-44,
cis-4-Hexen-1-ol Raw materials
- 3,4-Dihydro-2H-pyran
- Phosphonium, [4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]butyl]triphenyl-,iodide
- 3,5-Hexadien-1-ol
- hex-4-yn-1-ol
- 4-Hexenoic acid, 1,1-dimethylethyl ester, (Z)- (9CI)
cis-4-Hexen-1-ol Preparation Products
cis-4-Hexen-1-ol Suppliers
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier
(CAS:928-91-6)
XU NV SHI
15221998634
1986399151@qq.com
J&K Scientific
Audited Supplier
(CAS:928-91-6)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:928-91-6)
TANG SI LEI
15026964105
2881489226@qq.com
cis-4-Hexen-1-ol Related Literature
-
Sebastian D. Pike,Andrés García-Trenco,Edward R. White,Alice H. M. Leung,Jonathan Weiner,Milo S. P. Shaffer,Charlotte K. Williams Catal. Sci. Technol., 2017,7, 3842-3850
-
Yue Li,Peng Chen,Zhi-Chao Chen,Wei Du,Qin Ouyang Org. Chem. Front., 2021,8, 5418-5423
-
Kun Zheng,Wanyu Lyv,Meng Li,Xianlin Qu,Qiang Sun,Shengduo Xu Energy Environ. Sci., 2020,13, 1856-1864
-
Debajit Sarma,Christos D. Malliakas,K. S. Subrahmanyam,Saiful M. Islam Chem. Sci., 2016,7, 1121-1132
-
Xiaochun Mu,Yang Li Polym. Chem., 2021,12, 6291-6299
-
Xinzhen Zhao,Yongliang Chen,Huixia Xuan,Chunju He New J. Chem., 2016,40, 441-446
Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier
CN Supplier
Reagent
http://eng.biocuiyuan.com
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier
CN Supplier
Reagent
https://www.peptidee.com/
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier
CN Supplier
Bulk
http://www.hbganmiao.com/
CANG ZHOU KANGRUI PHARMA CO.,LTD
Gold Member
Audited Supplier
CN Supplier
Bulk